molecular formula C29H31N5O3 B12865612 (S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide

(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide

Cat. No.: B12865612
M. Wt: 497.6 g/mol
InChI Key: STBLNCCBQMHSRC-BATDWUPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide is a useful research compound. Its molecular formula is C29H31N5O3 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
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Biological Activity

(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C29H31N5O3C_{29}H_{31}N_{5}O_{3}. The compound features a benzo[b][1,4]diazepine core, which is known for its pharmacological relevance, particularly in neuropharmacology and as anxiolytics.

Research indicates that compounds similar to this one often interact with neurotransmitter systems. The presence of a diazepine structure suggests potential activity at the GABA_A receptor, which is crucial for mediating inhibitory neurotransmission in the central nervous system. The cyano and acetyl groups may enhance the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial properties. For instance, derivatives with similar structures exhibited moderate to high antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . This suggests that (S)-N-((3S,4S)-5-acetyl...) may also possess similar antimicrobial effects.

Cytotoxicity and Antiviral Activity

In vitro studies have shown that compounds with diazepine frameworks can exhibit cytotoxic effects on cancer cell lines. For example, related compounds were tested for their cytotoxicity against different cancer cell lines with varying results . The specific cytotoxic profile of (S)-N-((3S,4S)-5-acetyl...) needs to be elucidated through targeted assays.

Case Study 1: Antimicrobial Testing

In a recent study involving structurally related compounds, it was found that certain derivatives showed promising antibacterial activity. The minimum inhibitory concentrations (MICs) were determined against several pathogens. For instance:

CompoundMIC (µg/mL)Target Pathogen
Compound A15E. coli
Compound B30S. aureus
(S)-N...TBDTBD

This table illustrates the comparative effectiveness of similar compounds against common bacterial strains.

Case Study 2: Antiviral Properties

Research into the antiviral properties of related diazepine derivatives has revealed potential efficacy against viral infections. A study highlighted the effectiveness of certain compounds against Hepatitis B virus (HBV), showcasing their ability to inhibit viral replication .

Research Findings

Recent findings suggest that modifications to the diazepine structure can significantly alter biological activity. For instance:

ModificationEffect on Activity
Addition of cyano groupIncreased lipophilicity and potential GABA_A receptor affinity
AcetylationEnhanced bioavailability

These modifications can be critical in optimizing therapeutic profiles for specific applications.

Properties

Molecular Formula

C29H31N5O3

Molecular Weight

497.6 g/mol

IUPAC Name

(2S)-N-[(3S,4S)-5-acetyl-7-cyano-4-methyl-1-[(2-methylnaphthalen-1-yl)methyl]-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]-2-(methylamino)propanamide

InChI

InChI=1S/C29H31N5O3/c1-17-10-12-22-8-6-7-9-23(22)24(17)16-33-25-13-11-21(15-30)14-26(25)34(20(4)35)19(3)27(29(33)37)32-28(36)18(2)31-5/h6-14,18-19,27,31H,16H2,1-5H3,(H,32,36)/t18-,19-,27-/m0/s1

InChI Key

STBLNCCBQMHSRC-BATDWUPUSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N(C2=C(N1C(=O)C)C=C(C=C2)C#N)CC3=C(C=CC4=CC=CC=C43)C)NC(=O)[C@H](C)NC

Canonical SMILES

CC1C(C(=O)N(C2=C(N1C(=O)C)C=C(C=C2)C#N)CC3=C(C=CC4=CC=CC=C43)C)NC(=O)C(C)NC

Origin of Product

United States

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